![molecular formula C7H8N2O3 B15096051 Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate](/img/structure/B15096051.png)
Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate is a heterocyclic compound that features a pyrazine ring with an ethyl ester group at the 2-position and a keto group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and oxidation steps. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding dihydropyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Pyrazine-2-carboxylate derivatives.
Reduction: 6-hydroxy-5,6-dihydropyrazine-2-carboxylate.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s keto group can participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-oxo-5,6-dihydropyridine-2-carboxylate: Similar structure but with a pyridine ring instead of a pyrazine ring.
Ethyl 6-oxo-5,6-dihydro-1,5-naphthyridine-2-carboxylate: Contains a naphthyridine ring, offering different electronic and steric properties.
Ethyl 6-oxo-5,6-dihydropyrimidine-2-carboxylate: Features a pyrimidine ring, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound belonging to the pyrazine family. Its unique structural features include two adjacent carbonyl groups and a carboxylate functional group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmaceutical applications, mechanisms of action, and relevant case studies.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity. Studies indicate that compounds with similar structures can effectively inhibit bacterial growth by interacting with essential enzymes or cellular components. For instance, research has shown that derivatives of this compound exhibit potent activity against various pathogenic bacteria and fungi, suggesting its potential as a lead compound in antibiotic development .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells while sparing non-tumorigenic cells. This selective targeting is crucial for developing effective cancer therapies with minimal side effects .
Case Study: Growth Inhibition in Cancer Cell Lines
A notable study assessed the growth inhibition properties of this compound in matched pairs of healthy and tumorigenic murine liver cell lines. The results indicated that at concentrations as low as 10 µM, the compound significantly inhibited tumorigenic cell growth without affecting healthy cells. Additionally, further investigations revealed its ability to inhibit cancer cell motility and alter key signaling pathways associated with tumor progression .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For example:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It might interact with cellular receptors, leading to downstream effects that promote apoptosis in cancer cells or disrupt bacterial metabolism .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate | Hydroxyl group at position 3 | Different solubility and reactivity |
Ethyl 7-amino-4-methylpyrazine-2-carboxylate | Amino group at position 7 | Enhanced biological activity against certain pathogens |
Ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate | Dicyano substituents | Greater reactivity due to electron-withdrawing groups |
This compound stands out due to its specific combination of functionalities that allow it to participate in unique biochemical interactions leading to its diverse biological activities.
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
ethyl 3-oxo-2H-pyrazine-5-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-8-4-6(10)9-5/h3H,2,4H2,1H3 |
InChI Key |
JZPQQUOCRMTUDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=O)CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.